

# Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Tridesmethylvenlafaxine

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Compound of Interest						
Compound Name:	Tridesmethylvenlafaxine					
Cat. No.:	B128152	Get Quote				

#### **Abstract**

This application note describes a sensitive and selective method for the quantification of **Tridesmethylvenlafaxine**, a minor metabolite of the antidepressant venlafaxine, in human plasma using High-Resolution Mass Spectrometry (HRMS). The method utilizes a Q-Exactive Orbitrap mass spectrometer coupled with liquid chromatography for the accurate mass measurement and fragmentation analysis of the analyte. This document provides a detailed experimental protocol, including sample preparation, chromatographic conditions, and HRMS parameters. The method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of venlafaxine and its metabolites.

#### Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. It is extensively metabolized in the liver primarily by CYP2D6 to its active metabolite O-desmethylvenlafaxine (ODV).[1] Further metabolism through N-demethylation by CYP3A4 and CYP2C19 leads to the formation of N-desmethylvenlafaxine (NDV) and subsequently N,O-didesmethylvenlafaxine (NODV).[1][2] **Tridesmethylvenlafaxine** (N,N,O-**tridesmethylvenlafaxine**) is a further downstream metabolite.[3] High-resolution mass spectrometry offers significant advantages for the analysis of metabolites, providing high sensitivity, selectivity, and the ability to perform



accurate mass measurements for confident compound identification. This application note outlines a robust method for the quantitative analysis of **Tridesmethylvenlafaxine** in a biological matrix.

# Experimental Sample Preparation

A protein precipitation method is employed for the extraction of **Tridesmethylvenlafaxine** from human plasma.

#### Protocol:

- To 100 μL of human plasma in a microcentrifuge tube, add 300 μL of acetonitrile containing the internal standard (e.g., Venlafaxine-d6).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the sample at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.

## **Liquid Chromatography**

Chromatographic separation is achieved using a C18 reverse-phase column.



Parameter	Value
Column	Hypersil GOLD C18 (50 x 2.1 mm, 1.9 μm) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	5% B to 95% B in 5 min, hold for 2 min, reequilibrate for 3 min

# **High-Resolution Mass Spectrometry**

A Q-Exactive Orbitrap mass spectrometer is used for the detection and quantification of **Tridesmethylvenlafaxine**.



Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Sheath Gas Flow Rate	40 (arbitrary units)
Auxiliary Gas Flow Rate	10 (arbitrary units)
Capillary Temperature	320°C
Scan Mode	Full MS / dd-MS2 (TopN)
Full MS Resolution	70,000
Full MS AGC Target	1e6
Full MS Maximum IT	100 ms
dd-MS2 Resolution	17,500
dd-MS2 AGC Target	1e5
dd-MS2 Maximum IT	50 ms
Collision Energy (HCD)	Stepped NCE 20, 30, 40
Inclusion List	m/z 236.1645 for [M+H]+ of Tridesmethylvenlafaxine

# Results and Discussion **Quantitative Data**

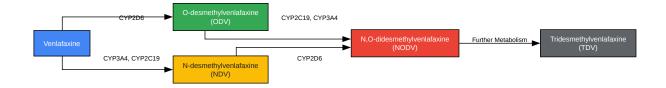
The method was validated for linearity, precision, and accuracy. The calibration curve for **Tridesmethylvenlafaxine** is expected to be linear over the concentration range of 5 to 800 ng/mL.[4][5]



Analyte	Exact Mass [M+H] <sup>+</sup>	Linear Range (ng/mL)	LLOQ (ng/mL)	Inter-assay Precision (%CV)
Tridesmethylvenl afaxine	236.1645	5 - 800	5	< 15%
Venlafaxine (Parent)	278.2115	5 - 800	5	< 15%
O- desmethylvenlaf axine	264.1958	5 - 800	5	< 15%
N- desmethylvenlaf axine	264.1958	5 - 800	5	< 15%
N,O- didesmethylvenla faxine	250.1802	5 - 800	5	< 15%

Note: The exact mass for the protonated molecule [M+H]<sup>+</sup> of **Tridesmethylvenlafaxine** (C14H21NO2) is calculated as 236.1645.[6] The quantitative data for the linear range is based on published LC-MS/MS methods for venlafaxine and its metabolites.[4][5]

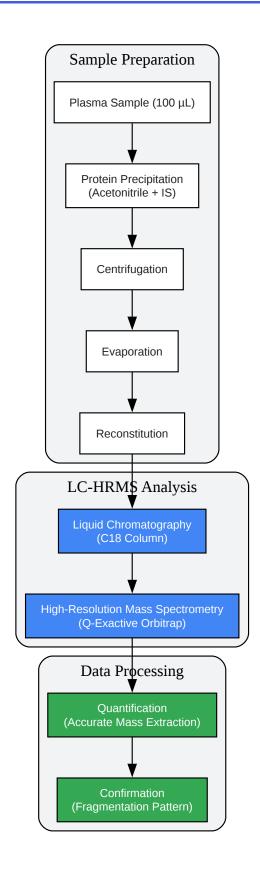
### **Visualizations**



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Caption: Metabolic pathway of Venlafaxine.

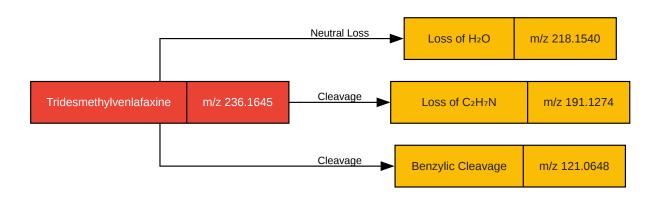




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Caption: Experimental workflow for HRMS analysis.





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Caption: Proposed fragmentation of Tridesmethylvenlafaxine.

#### Conclusion

This application note presents a comprehensive and robust method for the quantitative analysis of **Tridesmethylvenlafaxine** in human plasma using LC-HRMS. The high resolution and accurate mass capabilities of the Orbitrap mass spectrometer provide excellent selectivity and sensitivity for the detection of this low-level metabolite. The detailed protocol and performance characteristics outlined in this document can be readily adopted by laboratories involved in drug metabolism and pharmacokinetic studies.

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